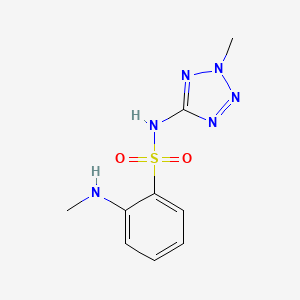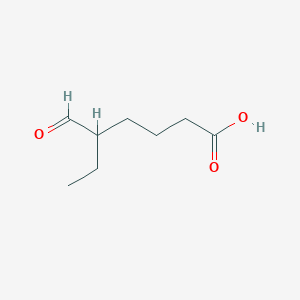
5-Formylheptanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formylheptanoic Acid: is an organic compound with the molecular formula C8H14O3 . It is a carboxylic acid derivative characterized by the presence of a formyl group (-CHO) attached to the fifth carbon of a heptanoic acid chain. This compound is used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Formylheptanoic Acid can be synthesized through several methods, including:
Oxidation of Heptanal: Heptanal can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Grignard Reaction: A Grignard reagent, such as heptanoyl magnesium bromide, can react with carbon dioxide (CO2) to form a carboxylate intermediate, which is then acidified to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Formylheptanoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts
Major Products:
Applications De Recherche Scientifique
Chemistry: 5-Formylheptanoic Acid is used as an intermediate in the synthesis of complex organic molecules and polymers. It serves as a building block for the production of various chemical compounds.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme reactions involving carboxylic acids and aldehydes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug synthesis and as a precursor for bioactive molecules.
Industry: this compound is used in the production of plasticizers, lubricants, and solvents. It is also employed in the manufacture of fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 5-Formylheptanoic Acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Heptanoic Acid: A straight-chain carboxylic acid without the formyl group.
5-Hydroxyheptanoic Acid: A derivative with a hydroxyl group instead of a formyl group.
5-Carboxyheptanoic Acid: An oxidized form with an additional carboxylic acid group.
Uniqueness: 5-Formylheptanoic Acid is unique due to the presence of both a formyl group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
5-formylheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-7(6-9)4-3-5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Clé InChI |
XXNLROIGDJWSHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


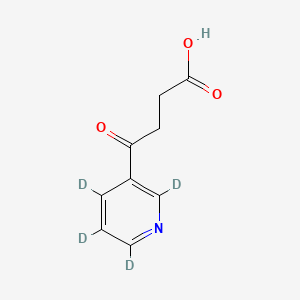
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

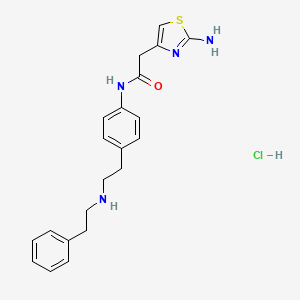

![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

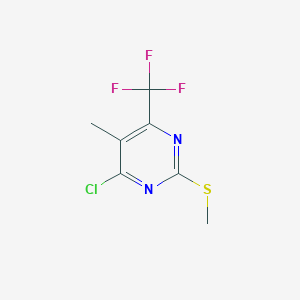


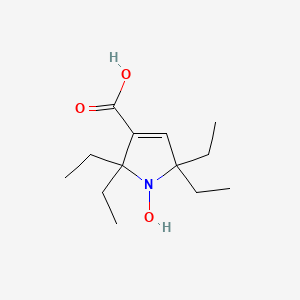
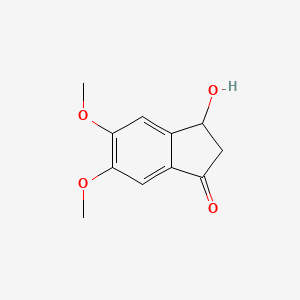
![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
